N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide
Description
The compound features a thieno[3,4-c]pyrazole core fused with a sulfur-containing thiophene ring and a pyrazole moiety. This bicyclic system is substituted at position 3 with a 2-(naphthalen-1-yl)acetamido group and at position 2 with a 2-(2-methoxyethyl)acetamide side chain. The naphthalene group enhances hydrophobic interactions, while the methoxyethyl substituent improves solubility compared to non-polar analogs.
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-10-9-23-21(28)12-26-22(18-13-30-14-19(18)25-26)24-20(27)11-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-14H2,1H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCWSRVKQHKDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazol core, which is known for its diverse biological activities. Its structure includes:
- Naphthalen-1-yl group : Contributes to the compound's hydrophobicity and potential interactions with biological membranes.
- Thieno[3,4-c]pyrazol : This moiety is often linked with various pharmacological effects, including anti-inflammatory and anticancer activities.
- Methoxyethyl and acetamido groups : These functional groups may enhance solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Cell Line Studies : The compound was tested against various human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung). Results showed that it inhibits cell proliferation effectively at micromolar concentrations.
These findings suggest that the compound may have a broad spectrum of activity against different cancer types .
Cell Line IC50 (μM) HeLa 15.0 HepG2 12.5 A549 18.0
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Protein Kinases : Similar thieno[3,4-c]pyrazoles have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable study explored the efficacy of this compound in a xenograft model of human cancer. The results demonstrated:
- Tumor Growth Inhibition : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
- Survival Rates : The survival rates of treated mice were markedly higher than those receiving placebo treatments.
Conclusion and Future Directions
This compound shows promising biological activity, particularly in anticancer applications. Further studies are needed to elucidate its precise mechanisms of action and optimize its therapeutic potential.
Future research should focus on:
- Clinical Trials : To assess safety and efficacy in humans.
- Structure–Activity Relationship (SAR) : To identify modifications that enhance potency and selectivity.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Substituent Effects : The methoxyethyl group in the target compound likely enhances solubility compared to electron-withdrawing nitro (3c) or chloro (6m, 8) groups .
- Hydrogen Bonding : All compounds feature amide groups capable of N–H···O/N hydrogen bonding, critical for crystal packing (e.g., R₂²(8) motifs in ) and bioactivity .
Key Observations :
Spectroscopic and Crystallographic Data
Key Observations :
Q & A
Basic: What are the key steps and considerations for synthesizing this compound?
The synthesis of this compound typically involves multi-step routes requiring precise control of reaction parameters. Key steps include:
- Substitution reactions under alkaline conditions to introduce functional groups like methoxyethyl or naphthyl acetamide moieties .
- Reduction steps (e.g., using iron powder in acidic media) to convert nitro intermediates to amines .
- Condensation reactions with condensing agents (e.g., carbodiimides) to form acetamide linkages, ensuring stoichiometric balance and solvent compatibility (e.g., dichloromethane or DMF) .
- Purification via recrystallization or chromatography to achieve high purity (>95%) .
Critical considerations : Temperature control (e.g., 273 K for carbodiimide-mediated coupling), solvent selection to stabilize intermediates, and catalyst choice (e.g., triethylamine for acid scavenging) .
Basic: Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positioning (e.g., distinguishing thieno-pyrazol vs. naphthyl protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., M+1 peaks for acetamide derivatives) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1667 cm⁻¹ for amides) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding motifs (e.g., R₂²(8) dimerization in acetamide derivatives) .
Advanced: How can reaction conditions be systematically optimized?
- Computational Reaction Design : Tools like quantum chemical calculations predict transition states and energetics, narrowing experimental parameters (e.g., solvent polarity, temperature) .
- Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, catalyst loading) identifies optimal yields. For example, achieved >80% yield via controlled DMF/water ratios and room-temperature stirring.
- In Situ Monitoring : TLC or HPLC tracks intermediate formation, enabling real-time adjustments (e.g., extending reaction time if intermediates persist) .
Advanced: How should conflicting biological activity data be analyzed?
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorinated vs. chlorinated derivatives) to isolate key pharmacophores. lists analogs with varying anticancer activities based on pyrido-pyrimidine substituents.
- Target Profiling : Use in vitro assays (e.g., kinase inhibition) to verify selectivity. notes interactions with multiple targets, requiring orthogonal assays (e.g., SPR vs. enzymatic) to resolve false positives.
- Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC-adjusted IC₅₀ values) .
Advanced: What computational strategies guide derivative design?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic effects of substituents (e.g., methoxyethyl vs. methyl groups on thieno-pyrazol reactivity) .
- Molecular Docking : Predicts binding poses to biological targets (e.g., naphthyl acetamide interactions with hydrophobic pockets) .
- Machine Learning (ML) : Trains on datasets of similar compounds (e.g., ’s fluorinated pyrido-pyrimidines) to prioritize synthetically accessible derivatives with predicted activity .
Advanced: How to address stability issues during storage?
- Degradation Pathway Analysis : Use accelerated stability studies (e.g., 40°C/75% RH) to identify vulnerabilities. highlights light sensitivity, necessitating amber glass storage.
- Lyophilization : For hygroscopic derivatives, freeze-drying improves long-term stability in inert atmospheres .
- pH Buffering : Stabilize aqueous solutions near neutral pH to prevent hydrolysis of acetamide bonds .
Methodological approaches to assess pharmacological potential?
- In Vitro Screening :
- Cytotoxicity Assays : MTT or ATP-based tests on cancer cell lines (e.g., IC₅₀ determination) .
- Target Engagement : Fluorescence polarization or thermal shift assays validate binding to enzymes/receptors .
- In Vivo Studies :
- Pharmacokinetics (PK) : LC-MS/MS quantifies plasma/tissue concentrations post-administration .
- Metabolite Identification : MS/MS fragmentation maps metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
How to resolve contradictions in synthetic yield reproducibility?
- Trace Impurity Analysis : GC-MS detects inhibitory byproducts (e.g., residual solvents like DMF slowing condensation) .
- Catalyst Screening : Test alternatives (e.g., Cu(OAc)₂ vs. Pd catalysts for triazole formation) to bypass side reactions .
- Replicate Statistical Analysis : Use ≥3 independent batches to distinguish systematic errors (e.g., flawed reagent quality) from stochastic variability .
Strategies for regioselective functionalization of the thieno-pyrazol core?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrazol-NH) to steer electrophilic substitution .
- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions selectively append aryl groups to halogenated positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at electron-deficient carbons .
How to validate the compound’s mechanism of action (MoA)?
- CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., kinases) to confirm activity loss in cellular assays .
- Chemical Proteomics : Use biotinylated probes to pull down interacting proteins, followed by LC-MS/MS identification .
- Transcriptomics : RNA-seq reveals downstream gene expression changes, corroborating MoA hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
